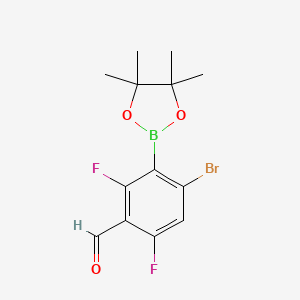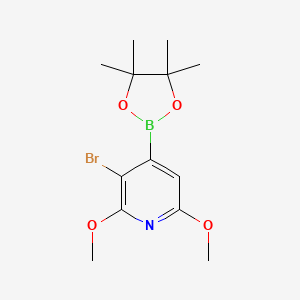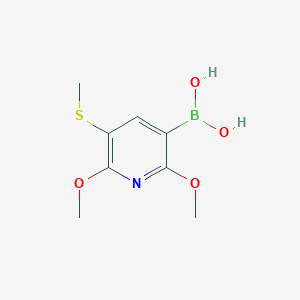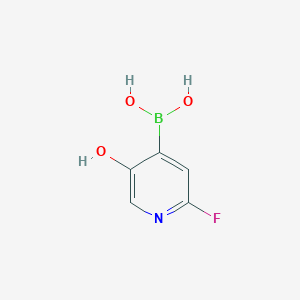
3,5-Dichloro-2-fluorophenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,5-Dichloro-2-fluorophenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121515-08-8 . Its IUPAC name is 2-(3,5-dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The compound has a molecular weight of 290.96 .
Synthesis Analysis
The compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for the compound is 1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
In the context of Suzuki–Miyaura coupling, the compound can participate in reactions involving the transfer of formally nucleophilic organic groups from boron to palladium . This process, known as transmetalation, is a key step in the coupling reaction .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .作用机制
Target of Action
Boronic esters, including pinacol boronic esters, are generally known to be valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions , a type of palladium-catalyzed cross coupling reaction, which is a powerful tool for creating carbon-carbon bonds.
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester is converted into a corresponding hydrocarbon and a boronic acid . This reaction is usually facilitated by a radical approach .
Biochemical Pathways
The protodeboronation of pinacol boronic esters can be paired with a Matteson homologation, allowing for a formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that has been applied to various substrates, including methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Pharmacokinetics
Pinacol boronic esters are usually bench stable, easy to purify, and often commercially available , which can make them more suitable for use in various chemical transformations.
Result of Action
The result of the compound’s action depends on the specific reaction it’s used in. For example, in the case of the formal anti-Markovnikov alkene hydromethylation, the result is the addition of a methyl group to an alkene in an anti-Markovnikov manner . This can lead to the synthesis of various organic compounds.
Action Environment
The action of 3,5-Dichloro-2-fluorophenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions under which the reaction is carried out.
安全和危害
未来方向
The compound’s future directions are likely to be influenced by ongoing research in the field of Suzuki–Miyaura coupling . As this reaction is widely used in carbon–carbon bond forming reactions, further developments in the preparation and use of organoboron reagents could have significant implications for the use of this compound .
生化分析
Biochemical Properties
3,5-Dichloro-2-fluorophenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as palladium catalysts, which facilitate the Suzuki-Miyaura coupling reaction. This interaction involves the formation of a palladium-boron complex, which then undergoes transmetalation to form the desired product. The compound’s stability and reactivity make it an essential reagent in organic synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom is replaced by a carbon atom from an organic halide. This process is facilitated by the palladium catalyst, which acts as a mediator in the reaction. The compound’s stability and reactivity are crucial for the successful completion of the Suzuki-Miyaura coupling reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is generally stable under standard storage conditions, but its reactivity can lead to degradation over time. Long-term effects on cellular function have not been extensively studied, but the compound’s role in organic synthesis suggests that it may have minimal impact on cellular processes when used in controlled conditions .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been thoroughly investigated. As with many chemical compounds, it is likely that higher doses may lead to toxic or adverse effects. Threshold effects and safe dosage levels would need to be determined through rigorous testing in animal models .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Its role in organic synthesis suggests that it may interact with transporters or binding proteins that facilitate its movement within cells. The compound’s stability and reactivity may also influence its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is not well-characterized. Its role in organic synthesis suggests that it may be directed to specific compartments or organelles within cells. Targeting signals or post-translational modifications may play a role in directing the compound to its site of action .
属性
IUPAC Name |
2-(3,5-dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVABORQBRLBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BCl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














